4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a useful research compound. Its molecular formula is C29H31N5O5 and its molecular weight is 529.597. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a synthetic derivative belonging to the quinazoline family, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C25H26N4O5, with a molecular weight of approximately 462.50 g/mol. Its structure includes a quinazoline core, which is often associated with various biological activities.
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] have been synthesized and tested for their efficacy in seizure models. In initial screenings using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, many compounds demonstrated effective anticonvulsant activity, suggesting a potential role for our target compound in seizure management .
COX-2 Inhibition
The compound's potential as a COX-2 inhibitor has been evaluated in various studies. COX-2 inhibitors are crucial in managing pain and inflammation. In specific assays, related quinazoline derivatives have shown promising COX-2 inhibitory activity, with some compounds achieving up to 47.1% inhibition at concentrations of 20 µM . This suggests that our compound may also exhibit anti-inflammatory properties through similar mechanisms.
Antitumor Activity
Quinazoline derivatives are recognized for their antitumor effects. Studies have shown that compounds with a quinazoline core can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects against human cancer cells by disrupting cellular signaling pathways involved in growth and survival .
The biological activity of 4-[2,4-dioxo...butanamide is likely mediated through multiple pathways:
- Receptor Modulation : The phenylpiperazine moiety may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Enzyme Inhibition : By inhibiting COX-2, the compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain perception.
- Cell Cycle Interference : The compound may affect cell cycle progression in tumor cells, promoting apoptosis and inhibiting proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the piperazine ring or substituents on the quinazoline core can significantly influence potency and selectivity against biological targets. For instance, variations in substituents can enhance lipophilicity and improve cellular uptake .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Propriétés
Numéro CAS |
899908-64-6 |
---|---|
Formule moléculaire |
C29H31N5O5 |
Poids moléculaire |
529.597 |
Nom IUPAC |
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C29H31N5O5/c35-26(30-20-23-10-7-19-39-23)13-6-14-33-28(37)24-11-4-5-12-25(24)34(29(33)38)21-27(36)32-17-15-31(16-18-32)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35) |
Clé InChI |
LGAZRMRMUYAZRG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCC(=O)NCC5=CC=CO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.